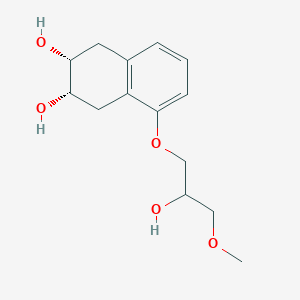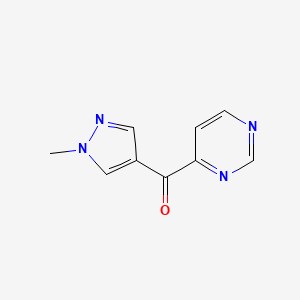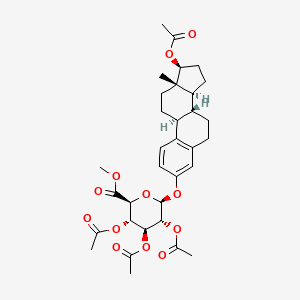
NADP (disodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It plays a significant role in redox reactions, acting as an electron carrier in metabolic pathways. This compound is essential for maintaining cellular redox balance and supporting numerous biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: NADP disodium salt can be synthesized through chemical reactions involving nicotinamide adenine dinucleotide (NAD) and phosphate groups. The synthesis typically involves the following steps:
Phosphorylation: NAD is phosphorylated to form NADP using phosphorus oxychloride (POCl3) and pyridine.
Neutralization: The resulting NADP is neutralized with sodium hydroxide (NaOH) to form the disodium salt.
Industrial Production Methods: In an industrial setting, the production of NADP disodium salt involves large-scale chemical synthesis with stringent quality control measures to ensure purity and consistency. The process includes:
Batch Synthesis: Large batches of NADP are synthesized using automated chemical reactors.
Purification: The synthesized NADP is purified through crystallization and filtration techniques.
Quality Control: Rigorous testing is conducted to verify the compound's purity and potency.
Chemical Reactions Analysis
Types of Reactions: NADP disodium salt undergoes various types of reactions, including:
Oxidation: NADP is oxidized to NADP+ (nicotinamide adenine dinucleotide phosphate oxidized form).
Reduction: NADP+ is reduced to NADPH (nicotinamide adenine dinucleotide phosphate reduced form).
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide (H2O2) and molecular oxygen (O2).
Reduction: Reducing agents such as NADPH oxidase and glucose-6-phosphate dehydrogenase are used.
Major Products Formed:
Oxidation: The major product is NADP+.
Reduction: The major product is NADPH.
Scientific Research Applications
NADP disodium salt is widely used in scientific research across various fields:
Chemistry: It is used as a cofactor in enzymatic reactions and as a standard in biochemical assays.
Biology: NADP is essential for photosynthesis in plants, where it participates in the light-dependent reactions.
Medicine: It is used in studies related to oxidative stress, aging, and metabolic disorders.
Industry: NADP disodium salt is utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
NADP disodium salt exerts its effects through its role as a cofactor in redox reactions. It alternates between oxidized (NADP+) and reduced (NADPH) states, facilitating electron transfer in metabolic pathways. The molecular targets and pathways involved include:
Electron Transfer: NADP+ accepts electrons during oxidation reactions, while NADPH donates electrons during reduction reactions.
Metabolic Pathways: It is involved in pathways such as the pentose phosphate pathway, fatty acid synthesis, and steroidogenesis.
Comparison with Similar Compounds
NADP disodium salt is similar to other nicotinamide adenine dinucleotides, such as NAD (nicotinamide adenine dinucleotide) and NADH (reduced form of NAD). it is unique in its role as a cofactor in redox reactions and its ability to maintain cellular redox balance. Other similar compounds include:
NAD: Nicotinamide adenine dinucleotide
NADH: Reduced form of NAD
NADPH: Reduced form of NADP
Properties
Molecular Formula |
C21H27N7Na2O17P3+ |
|---|---|
Molecular Weight |
788.4 g/mol |
IUPAC Name |
disodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |
InChI Key |
WSDDJLMGYRLUKR-WUEGHLCSSA-M |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6S)-6-[(6R)-6-[(3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15352051.png)
![Benzyl ((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)carbamate](/img/structure/B15352059.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-oxopropanamide](/img/structure/B15352067.png)
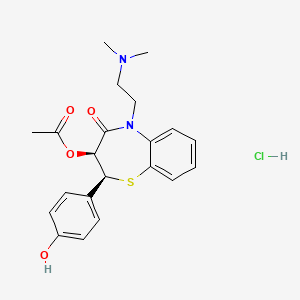
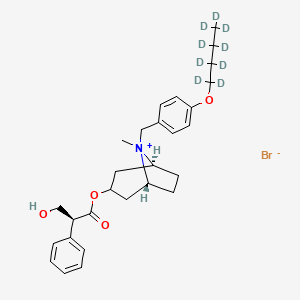
![N4,N4'-Bis(2,6-dichlorophenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15352079.png)
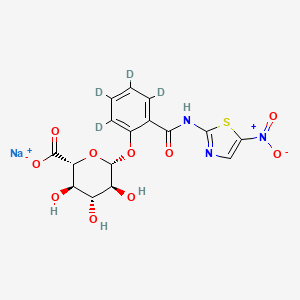
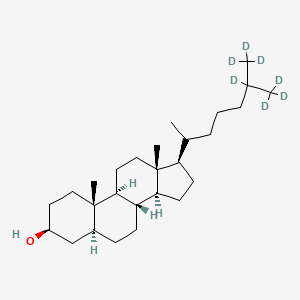
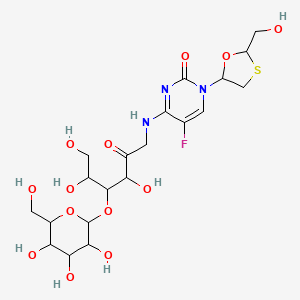
![4-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B15352107.png)
